Fenbutrazate-d4
Description
Fenbutrazate-d4 is a deuterated analog of Fenbutrazate, a compound whose primary application lies in analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based quantification. Deuterated compounds like this compound are synthesized by replacing four hydrogen atoms with deuterium (²H), creating a stable isotopologue with nearly identical chemical properties but distinct mass spectral characteristics. This allows for precise quantification of the non-deuterated parent compound in complex biological or environmental matrices .
Properties
CAS No. |
1794737-45-3 |
|---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
371.513 |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
InChI Key |
BAQKJENAVQLANS-XLBLAKOUSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Synonyms |
2-Phenylbutyric Acid 2-(3-Methyl-2-phenylmorpholino)ethyl Ester-d4; Fenbutrazatum-d4; Nethanol-d4; Phenbutrazate-d4; Phenbutrazatum-d4; 2-(3-Methyl-2-phenylmorpholino)ethyl-d4 2-Phenylbutyrate; α-Ethylbenzeneacetic Acid2-(3-Methyl-2-phenyl-4-morpholi |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fenbutrazate-d4 is widely used in scientific research due to its labeled deuterium atoms, which make it valuable in:
Metabolic Research: Studying metabolic pathways in vivo.
Environmental Research: Serving as a pollutant standard for detecting environmental contaminants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Organic Chemistry: Employed as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It is believed to function as a prodrug, metabolizing into active compounds that increase the release of norepinephrine and dopamine in the brain. This leads to increased alertness and reduced appetite. The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated compounds are critical for ensuring accuracy in analytical workflows. Below is a comparative analysis of Fenbutrazate-d4 and structurally or functionally analogous deuterated standards:
Table 1: Key Properties of this compound and Comparable Deuterated Compounds
Key Research Findings
Analytical Performance: Deuterated standards like Azaperone-d4 and Diphenyl Phosphate-d10 exhibit minimal matrix effects in MS due to their near-identical retention times and ionization efficiencies compared to their non-deuterated counterparts. This supports the inferred utility of this compound in mitigating ion suppression/enhancement during Fenbutrazate quantification .
Synthetic Complexity : The synthesis of deuterated compounds often involves multi-step isotopic enrichment. For example, Azaperone-d4 requires selective deuteration at the fluorophenyl moiety, a process paralleling the likely synthesis route of this compound .
Structural and Functional Differentiation
- This compound vs. Bifenazate: While both share a carbazate backbone, Bifenazate (non-deuterated) is an acaricide used in agriculture, whereas this compound serves analytical purposes. The deuterated version’s role is distinct, emphasizing its non-therapeutic, diagnostic utility.
- This compound vs. Diphenyl Phosphate-d10 : The latter is used to track plasticizer degradation in environmental samples, whereas this compound likely targets pesticide or pharmaceutical analysis, reflecting niche applications.
Regulatory and Industrial Relevance
Deuterated standards must comply with stringent purity criteria outlined in guidelines like the ICH Q6B for analytical reference materials. , and 7 emphasize the need for consistent formulation and cross-regional equivalence in reference compounds, ensuring this compound meets global standards for reproducibility.
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